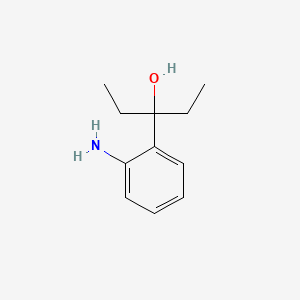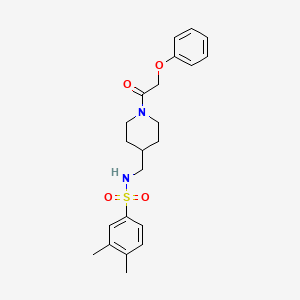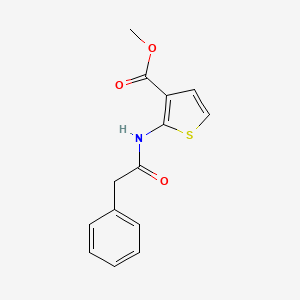
2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromo-4-nitrophenoxy)acetic acid” is a compound that has a similar structure . It has a CAS Number of 25300-00-9 and a molecular weight of 276.04 .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide” is available . This compound has a molecular formula of C10H11BrN2O4 and an average mass of 303.109 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” are available. This compound has a molecular weight of 302.12 g/mol.
Aplicaciones Científicas De Investigación
Novel p-Nitrophenol Degradation Gene Cluster from Rhodococcus opacus
The study by Kitagawa et al. (2004) uncovered a novel gene cluster in Rhodococcus opacus SAO101 responsible for degrading p-Nitrophenol (4-NP), an environmental contaminant. This finding is significant for bioremediation efforts targeting nitrophenol pollutants. The identified genes are involved in converting 4-NP into less harmful substances, showcasing a potential application in environmental cleanup and pollution management Kitagawa, W., Kimura, N., & Kamagata, Y. (2004).
Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
Rani et al. (2016) synthesized novel acetamide derivatives, demonstrating potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups at the phenoxy nucleus was crucial for these activities. This research suggests the application of such compounds in developing new therapeutic agents for treating various diseases Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016).
Two-pore-domain K+ Channels as a Target for Anesthetic Gases
Gruss et al. (2004) identified that the two-pore-domain K+ channels are a novel target for anesthetic gases such as xenon, nitrous oxide, and cyclopropane. This discovery expands our understanding of the molecular mechanisms underlying anesthesia, potentially leading to the development of safer and more effective anesthetic agents Gruss, M., Bushell, T., Bright, D., Lieb, W. R., Mathie, A., & Franks, N. (2004).
Synthesis and Carbonic Anhydrase Isoenzymes Inhibition
Boztaş et al. (2015) explored the inhibition of carbonic anhydrase isoenzymes by cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties. These compounds exhibited excellent inhibitory effects, suggesting their potential use in developing drugs to treat conditions associated with altered carbonic anhydrase activity Boztaş, M., Çetinkaya, Y., Topal, M., Gülçin, İ., Menzek, A., Şahin, E., Tanc, M., & Supuran, C. (2015).
Photocatalytic Degradation of Paracetamol
Jallouli et al. (2017) investigated the photocatalytic degradation of paracetamol using TiO2 nanoparticles under UV and sunlight irradiation. This research has implications for environmental science, particularly in developing efficient methods to remove pharmaceutical contaminants from water sources Jallouli, N., Elghniji, K., Trabelsi, H., & Ksibi, M. (2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c12-9-5-8(14(16)17)3-4-10(9)18-6-11(15)13-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTLZCDYILIEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B2756148.png)


![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)


![7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2756158.png)
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)


![2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2756164.png)
